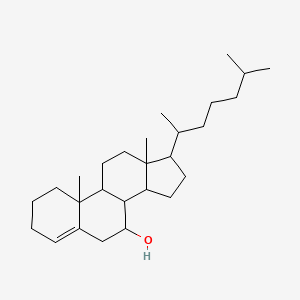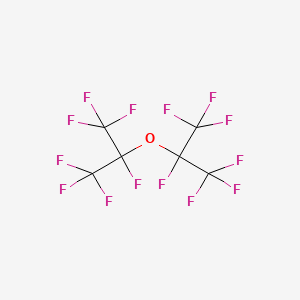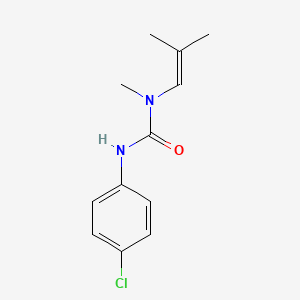
N'-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction is usually conducted at room temperature to avoid any side reactions .
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the substrate from accessing the site .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Methylphenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
- N’-(4-Bromophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
- N’-(4-Fluorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
Uniqueness
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its methyl, bromo, and fluoro analogs. Additionally, the chloro group enhances the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
2572-41-0 |
|---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-1-(2-methylprop-1-enyl)urea |
InChI |
InChI=1S/C12H15ClN2O/c1-9(2)8-15(3)12(16)14-11-6-4-10(13)5-7-11/h4-8H,1-3H3,(H,14,16) |
InChI Key |
SEADFNPOZMKZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN(C)C(=O)NC1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


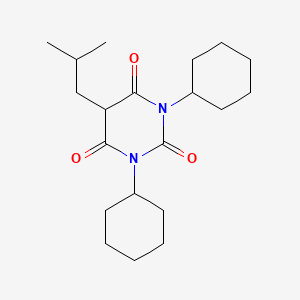
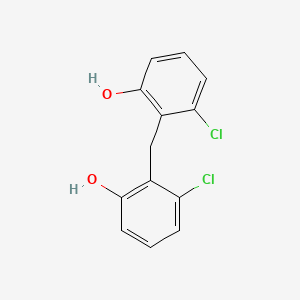
![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)
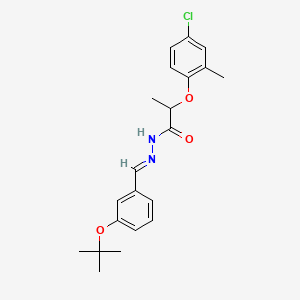
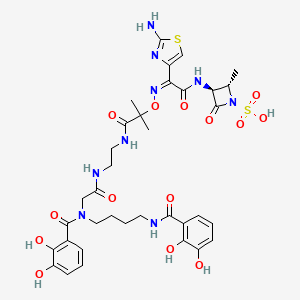

![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)
